![molecular formula C19H18N2O4 B2549798 N1-([2,3'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide CAS No. 2034342-96-4](/img/structure/B2549798.png)
N1-([2,3'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-([2,3'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide, also known as BIFOX, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BIFOX is a bifunctional molecule that contains both an oxalamide and a furan group. The combination of these two functional groups makes BIFOX an interesting candidate for various applications in chemistry and biology.
Aplicaciones Científicas De Investigación
Chiral Auxiliary in Asymmetric Synthesis
Chiral inducers and auxiliaries play a crucial role in synthesizing enantiopure products, including drugs and agrochemicals. α-PEA (1-phenylethylamine) is a cost-effective primary amine available in both enantiomeric forms. It serves as a structural motif in the synthesis of chiral building blocks, which are valuable for divergent asymmetric synthesis. Researchers have employed α-PEA as a chiral auxiliary in diastereoselective syntheses of medicinal compounds and natural products .
Synthesis of Carboxylic Compounds
Recent advances involve using chiral 1,3-oxazolidin-2-ones as efficient chiral auxiliaries for synthesizing carboxylic compounds. The ®- or (S)-α-PEA fragment induces diastereoselectivity in the 4-oxazolin-2-one scaffold, leading to specific stereocenters .
Flavor and Fragrance Chemistry
Although not extensively studied, α-PEA derivatives may contribute to flavor and fragrance chemistry. For instance, the formation pathway of 1-phenylethyl acetate, a compound with pleasant floral and fruity notes, remains an area of interest .
Propiedades
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-13(14-5-3-2-4-6-14)21-19(23)18(22)20-11-16-7-8-17(25-16)15-9-10-24-12-15/h2-10,12-13H,11H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAOTQUYZQMAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-([2,3'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2549716.png)
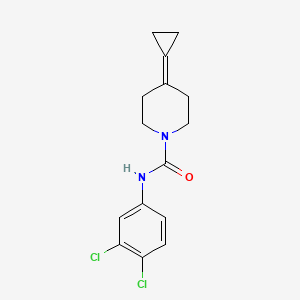
![2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2549719.png)
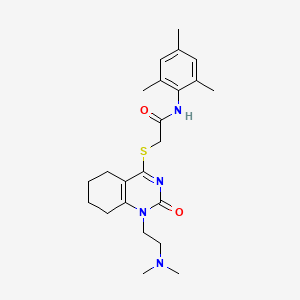
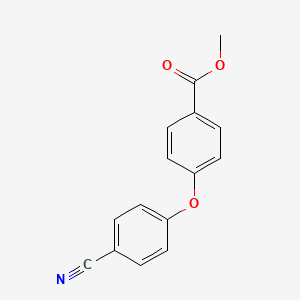
![N-tert-butyl-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2549722.png)
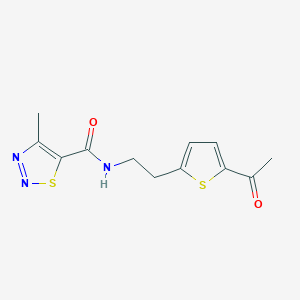

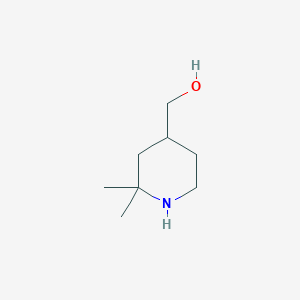

![1-[2-(Dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazole](/img/structure/B2549729.png)
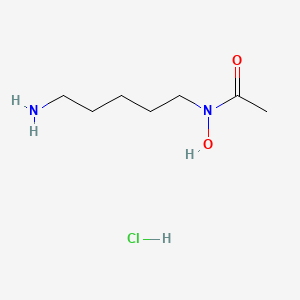
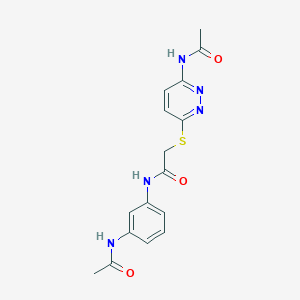
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2549736.png)